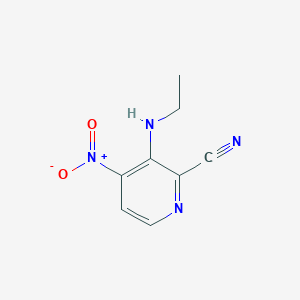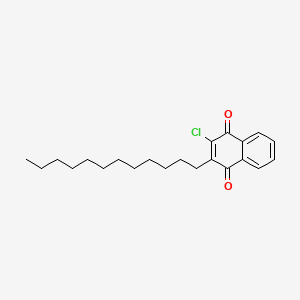
2-chloroethyl 2-methylbut-3-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-chloroethyl 2-methylbut-3-enoate is an organic compound with a unique structure that combines the properties of both an ester and an unsaturated carboxylic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl 2-methylbut-3-enoate typically involves the esterification of 2-Methyl-but-3-enoic acid with 2-chloroethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-chloroethyl 2-methylbut-3-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the 2-chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium azide or sodium thiolate can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-chloroethyl 2-methylbut-3-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules, such as proteins, through esterification or substitution reactions.
Industry: Used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 2-chloroethyl 2-methylbut-3-enoate involves its ability to undergo various chemical transformations The ester group can be hydrolyzed to release the carboxylic acid and alcohol, while the double bond can participate in addition reactions
類似化合物との比較
Similar Compounds
2-Methyl-but-3-enoic acid: The parent acid of the ester.
2-Chloroethyl acetate: Another ester with a similar structure but different reactivity.
3-Butenoic acid: A structural isomer with different chemical properties.
Uniqueness
2-chloroethyl 2-methylbut-3-enoate is unique due to the presence of both an unsaturated carboxylic acid and a chloroethyl ester group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and materials science.
特性
分子式 |
C7H11ClO2 |
|---|---|
分子量 |
162.61 g/mol |
IUPAC名 |
2-chloroethyl 2-methylbut-3-enoate |
InChI |
InChI=1S/C7H11ClO2/c1-3-6(2)7(9)10-5-4-8/h3,6H,1,4-5H2,2H3 |
InChIキー |
WWUVIIPHKVNXNY-UHFFFAOYSA-N |
正規SMILES |
CC(C=C)C(=O)OCCCl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)pyrrolidine-2,5-dione](/img/structure/B8414030.png)

![2-Amino-5-[(3-chloro-4-fluorophenyl)amino]benzonitrile](/img/structure/B8414046.png)





![1-Ethyl-4-oxo-6,8-difluoro-7-[4-(4-methoxyphenacyl)piperazino]-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B8414082.png)
![2-Tert-butylimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B8414090.png)




